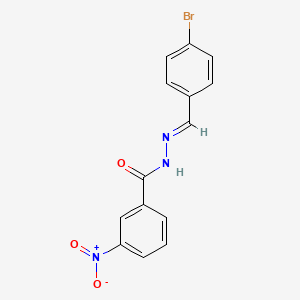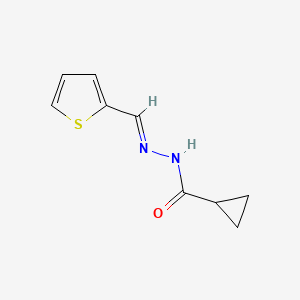![molecular formula C18H16N4O3S B5550726 methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5550726.png)
methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions and specific conditions to achieve the desired product. While direct synthesis of "methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate" may not be explicitly documented, research on similar compounds provides insights. For instance, the synthesis of derivatives and related structures has been achieved through reactions involving formaldehyde, dimethyl ether, and specific catalysts, showcasing the complexity and precision required in synthetic chemistry processes (Lou Hong-xiang, 2012).
Molecular Structure Analysis
Molecular structure analysis is pivotal in understanding the interactions and reactivity of a compound. Studies have utilized X-ray crystallography and molecular modeling to reveal the structure of related compounds, providing a basis for understanding the electronic and spatial configuration of "this compound" and its isomers. Such analyses highlight the significance of molecular geometry in determining the compound's physical and chemical properties (S. Moser, V. Bertolasi, K. Vaughan, 2005).
Chemical Reactions and Properties
The reactivity and interaction of "this compound" with other chemical entities are of great interest. Research into similar compounds has demonstrated a range of chemical reactions, including condensation reactions and the formation of salts with various bases, illustrating the compound's potential versatility in synthetic chemistry and its reactivity towards different chemical agents (T. V. Hlazunova, 2020).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure play a crucial role in the practical applications of a compound. Analysis of related compounds through techniques like X-ray diffraction and NMR spectroscopy has provided detailed insights into their physical characteristics, which can be extrapolated to understand the physical behavior of "this compound" (P. Huang, Z.-S. Yang, Q.-M. Wu, et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for undergoing various chemical transformations, define the utility of "this compound" in broader chemical syntheses and applications. Studies on similar compounds have shed light on their electrochemical properties and interactions, indicating the complex nature of their chemical behavior (Chengchu Zeng, Fu-Jian Liu, Da-Wei Ping, et al., 2009).
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Modeling Studies
One area of interest is the structural analysis and molecular modeling of compounds with similar triazole cores. For instance, studies have investigated the crystal structure and molecular modeling of related compounds, providing insights into their stability, reactivity, and potential as bio-active compounds. Such research aids in understanding the fundamental properties that could make methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate a candidate for further application in drug design and material science (Chopra & Schwalbe, 1991).
Antimicrobial Applications
Compounds featuring the 1,2,4-triazole moiety have been synthesized and evaluated for their antimicrobial activities. The inclusion of a triazole ring, similar to the core structure of this compound, indicates potential antimicrobial efficacy. These studies underscore the role of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2010).
Catalytic and Chemical Reactivity
Research into the synthesis and reactivity of triazole derivatives, including similar compounds, has revealed their potential in catalysis and as intermediates in the synthesis of more complex molecules. These studies highlight the versatility of the triazole moiety in facilitating a variety of chemical reactions, potentially useful in synthesizing new materials or as catalysts in organic synthesis (Özil et al., 2015).
Supramolecular Chemistry and Materials Science
Further research has explored the use of triazole-based compounds in the design of supramolecular structures and materials. Such studies are pivotal in advancing the field of materials science, particularly in the development of novel liquid-crystalline materials and supramolecular dendrimers with potential applications in electronics, photonics, and nanotechnology (Balagurusamy et al., 1997).
Eigenschaften
IUPAC Name |
methyl 4-[(E)-[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-24-17(23)14-9-7-13(8-10-14)11-19-22-16(20-21-18(22)26)12-25-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,26)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKLMKWYQSYYSF-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5550645.png)
![3-chloro-6-fluoro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5550650.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550695.png)
![[1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5550705.png)


![3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5550722.png)
![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)
![2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5550735.png)
![2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5550750.png)